molecular formula C16H15NO4 B555850 N-(3-(2-Furyl)acryloyl)phenylalanine CAS No. 71115-83-8

N-(3-(2-Furyl)acryloyl)phenylalanine

Cat. No. B555850
CAS RN: 71115-83-8
M. Wt: 285.29 g/mol
InChI Key: QSMRHXUZHXEHBK-VFNNOXKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-(3-(2-Furyl)acryloyl)phenylalanine” consists of 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure is not provided in the retrieved sources.


Chemical Reactions Analysis

“N-(3-(2-Furyl)acryloyl)phenylalanine” is likely to participate in reactions similar to its related compounds. For instance, “N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly” acts as a substrate for angiotensin converting enzyme (ACE), and is used in inhibitory assays of ACE .


Physical And Chemical Properties Analysis

“N-(3-(2-Furyl)acryloyl)phenylalanine” has a molecular weight of 285.29 g/mol. The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.

Scientific Research Applications

Angiotensin Converting Enzyme (ACE) Inhibitory Activity Assay

“N-(3-(2-Furyl)acryloyl)phenylalanine” has been used for the kinetic spectrophotometric assay of ACE inhibitory activity . This application is significant in the field of cardiovascular research, as ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.

Substrate for ACE

This compound acts as a substrate for angiotensin converting enzyme (ACE) . In this context, a substrate is a molecule upon which an enzyme acts. This property makes “N-(3-(2-Furyl)acryloyl)phenylalanine” useful in studying the function and behavior of ACE.

Safety and Hazards

The safety data sheet for “N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly” suggests that it is not a hazardous substance or mixture. In case of contact with skin or eyes, or if ingested or inhaled, appropriate first aid measures should be taken .

Mechanism of Action

Target of Action

N-(3-(2-Furyl)acryloyl)phenylalanine primarily targets the Angiotensin Converting Enzyme (ACE) . ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

This compound acts as a substrate for ACE . It interacts with ACE, leading to its conversion and resulting in changes that can be measured using a kinetic spectrophotometric assay .

Biochemical Pathways

The interaction of N-(3-(2-Furyl)acryloyl)phenylalanine with ACE affects the RAS pathway. The conversion of this compound by ACE can influence the balance of angiotensin II and bradykinin, two critical components of the RAS pathway. This can lead to downstream effects such as vasodilation or vasoconstriction, influencing blood pressure .

Result of Action

The result of N-(3-(2-Furyl)acryloyl)phenylalanine’s action is the modulation of ACE activity. By acting as a substrate for ACE, it can influence the enzyme’s activity and thus the balance of angiotensin II and bradykinin. This can lead to changes in blood pressure and fluid balance .

properties

IUPAC Name

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/b9-8+/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMRHXUZHXEHBK-VFNNOXKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-Furyl)acryloyl)phenylalanine

CAS RN

4950-66-7
Record name N-(3-(2-Furyl)acryloyl)phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004950667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was N-(3-(2-Furyl)acryloyl)phenylalanine ethyl ester chosen as a substrate in the study of high-pressure peptide synthesis?

A1: The research focused on the influence of high pressure on peptide bond formation catalyzed by enzymes. N-(3-(2-Furyl)acryloyl)phenylalanine ethyl ester served as a model substrate for carboxypeptidase Y. This enzyme catalyzes the substitution of an ester or peptide group with an amino acid derivative. The study aimed to investigate whether high pressure could enhance the efficiency of this enzymatic reaction []. The selection of this specific substrate was likely driven by its compatibility with carboxypeptidase Y and suitability for monitoring reaction progress under high-pressure conditions.

Q2: How did high pressure affect the reaction using N-(3-(2-Furyl)acryloyl)phenylalanine ethyl ester and what does this suggest about the reaction mechanism?

A2: The study found that applying a pressure of 200 MPa resulted in a six-fold increase in the total peptide yield compared to conducting the reaction at atmospheric pressure []. This significant increase suggests that high pressure likely influences the reaction in several ways. Firstly, it could promote the formation of a more compact enzyme-substrate complex, facilitating closer interaction and enhancing the enzyme's catalytic efficiency. Secondly, high pressure might shift the equilibrium of the reaction towards the synthesis of the peptide bond by favoring the state with lower volume, typically the product state in condensation reactions.

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